Benzoylstaurosporine Benzoylstaurosporine Midostaurin is a synthetic indolocarbazole multikinase inhibitor with potential antiangiogenic and antineoplastic activities. Midostaurin inhibits protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), c-kit, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3) tyrosine kinases, which may result in disruption of the cell cycle, inhibition of proliferation, apoptosis, and inhibition of angiogenesis in susceptible tumors.
Midostaurin is an orally available small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) which is used as an antineoplastic agent in the treatment of acute myeloid leukemia with FLT3 mutations. Midostaurin is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
Midostaurin is an organic heterooctacyclic compound that is the N-benzoyl derivative of staurosporine. It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor and an antineoplastic agent. It is an indolocarbazole, an organic heterooctacyclic compound, a member of benzamides and a gamma-lactam. It derives from a staurosporine.
Brand Name: Vulcanchem
CAS No.: 120685-11-2
VCID: VC0535430
InChI: InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m0/s1
SMILES: CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
Molecular Formula: C35H30N4O4
Molecular Weight: 570.6 g/mol

Benzoylstaurosporine

CAS No.: 120685-11-2

Inhibitors

VCID: VC0535430

Molecular Formula: C35H30N4O4

Molecular Weight: 570.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Benzoylstaurosporine - 120685-11-2

CAS No. 120685-11-2
Product Name Benzoylstaurosporine
Molecular Formula C35H30N4O4
Molecular Weight 570.6 g/mol
IUPAC Name N-[(2R,3S,4S,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide
Standard InChI InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m0/s1
Standard InChIKey BMGQWWVMWDBQGC-IIFHNQTCSA-N
Isomeric SMILES C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
SMILES CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
Canonical SMILES CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
Appearance Solid powder
Melting Point 235-260
Description Midostaurin is a synthetic indolocarbazole multikinase inhibitor with potential antiangiogenic and antineoplastic activities. Midostaurin inhibits protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), c-kit, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3) tyrosine kinases, which may result in disruption of the cell cycle, inhibition of proliferation, apoptosis, and inhibition of angiogenesis in susceptible tumors.
Midostaurin is an orally available small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) which is used as an antineoplastic agent in the treatment of acute myeloid leukemia with FLT3 mutations. Midostaurin is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
Midostaurin is an organic heterooctacyclic compound that is the N-benzoyl derivative of staurosporine. It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor and an antineoplastic agent. It is an indolocarbazole, an organic heterooctacyclic compound, a member of benzamides and a gamma-lactam. It derives from a staurosporine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not soluble in water.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4'-N-benzoyl staurosporine
4'-N-benzoylstaurosporine
benzoylstaurosporine
CGP 41 251
CGP 41251
CGP-41251
midostaurin
N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide
PKC 412
PKC-412
PKC412
Rydapt
Reference 1: Wang ES. Beyond midostaurin: Which are the most promising FLT3 inhibitors in AML? Best Pract Res Clin Haematol. 2019 Dec;32(4):101103. doi: 10.1016/j.beha.2019.101103. Epub 2019 Oct 18. Review. PubMed PMID: 31779982.
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3: Midostaurin for acute myeloid leukaemia, mastocytosis, and mast cell leukaemia. Aust Prescr. 2019 Apr;42(2):73-74. doi: 10.18773/austprescr.2019.017. Epub 2019 Feb 28. Review. PubMed PMID: 31048943; PubMed Central PMCID: PMC6478956.
4: Sly N, Gaspar K. Midostaurin for the management of FLT3-mutated acute myeloid leukemia and advanced systemic mastocytosis. Am J Health Syst Pharm. 2019 Feb 9;76(5):268-274. doi: 10.1093/ajhp/zxy050. Review. PubMed PMID: 30753289.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500909/ PubMed PMID: 29999968.
6: Stone RM, Manley PW, Larson RA, Capdeville R. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. Blood Adv. 2018 Feb 27;2(4):444-453. doi: 10.1182/bloodadvances.2017011080. Review. Erratum in: Blood Adv. 2018 Apr 10;2(7):787. PubMed PMID: 29487059; PubMed Central PMCID: PMC5858474.
7: Weisberg E, Sattler M, Manley PW, Griffin JD. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. Onco Targets Ther. 2017 Dec 29;11:175-182. doi: 10.2147/OTT.S127679. eCollection 2018. Review. PubMed PMID: 29343975; PubMed Central PMCID: PMC5749544.
8: Garcia JS, Percival ME. Midostaurin for the treatment of adult patients with newly diagnosed acute myeloid leukemia that is FLT3 mutation-positive. Drugs Today (Barc). 2017 Oct;53(10):531-543. doi: 10.1358/dot.2017.53.10.2717625. Review. PubMed PMID: 29286055.
9: Kim M, Williams S. Midostaurin in Combination With Standard Chemotherapy for Treatment of Newly Diagnosed FMS-Like Tyrosine Kinase 3 (FLT3) Mutation-Positive Acute Myeloid Leukemia. Ann Pharmacother. 2018 Apr;52(4):364-369. doi: 10.1177/1060028017747900. Epub 2017 Dec 12. Review. PubMed PMID: 29231051.
10: Luskin MR, DeAngelo DJ. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia. Expert Rev Hematol. 2017 Dec;10(12):1033-1045. doi: 10.1080/17474086.2017.1397510. Epub 2017 Oct 30. Review. PubMed PMID: 29069942.
11: Gallogly MM, Lazarus HM, Cooper BW. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Ther Adv Hematol. 2017 Sep;8(9):245-261. doi: 10.1177/2040620717721459. Epub 2017 Aug 19. Review. PubMed PMID: 29051803; PubMed Central PMCID: PMC5639976.
12: Wei AH, Tiong IS. Midostaurin, enasidenib, CPX-351, gemtuzumab ozogamicin, and venetoclax bring new hope to AML. Blood. 2017 Dec 7;130(23):2469-2474. doi: 10.1182/blood-2017-08-784066. Epub 2017 Oct 19. Review. PubMed PMID: 29051180.
13: Stansfield LC, Pollyea DA. Midostaurin: A New Oral Agent Targeting FMS-Like Tyrosine Kinase 3-Mutant Acute Myeloid Leukemia. Pharmacotherapy. 2017 Dec;37(12):1586-1599. doi: 10.1002/phar.2039. Epub 2017 Nov 23. Review. PubMed PMID: 28976600.
14: Kayser S, Levis MJ, Schlenk RF. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1177-1189. doi: 10.1080/17512433.2017.1387051. Epub 2017 Oct 10. Review. PubMed PMID: 28960095.
15: Valent P, Akin C, Hartmann K, George TI, Sotlar K, Peter B, Gleixner KV, Blatt K, Sperr WR, Manley PW, Hermine O, Kluin-Nelemans HC, Arock M, Horny HP, Reiter A, Gotlib J. Midostaurin: a magic bullet that blocks mast cell expansion and activation. Ann Oncol. 2017 Oct 1;28(10):2367-2376. doi: 10.1093/annonc/mdx290. Review. PubMed PMID: 28945834.
16: Kim ES. Midostaurin: First Global Approval. Drugs. 2017 Jul;77(11):1251-1259. doi: 10.1007/s40265-017-0779-0. Review. PubMed PMID: 28612232.
17: Patnaik MM. Midostaurin for the treatment of acute myeloid leukemia. Future Oncol. 2017 Sep;13(21):1853-1871. doi: 10.2217/fon-2017-0160. Epub 2017 Jun 14. Review. PubMed PMID: 28610444.
18: Levis M. Midostaurin approved for FLT3-mutated AML. Blood. 2017 Jun 29;129(26):3403-3406. doi: 10.1182/blood-2017-05-782292. Epub 2017 May 25. Review. PubMed PMID: 28546144.
19: Chandesris MO, Damaj G, Lortholary O, Hermine O. Clinical potential of midostaurin in advanced systemic mastocytosis. Blood Lymphat Cancer. 2017 May 3;7:25-35. doi: 10.2147/BLCTT.S87186. eCollection 2017. Review. PubMed PMID: 31360083; PubMed Central PMCID: PMC6467340.
20: Tvedt TH, Nepstad I, Bruserud Ø. Antileukemic effects of midostaurin in acute myeloid leukemia - the possible importance of multikinase inhibition in leukemic as well as nonleukemic stromal cells. Expert Opin Investig Drugs. 2017 Mar;26(3):343-355. doi: 10.1080/13543784.2017.1275564. Epub 2016 Dec 28. Review. PubMed PMID: 28001095.
PubChem Compound 24202429
Last Modified Dec 03 2021
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